molecular formula C4H8O7 B8800577 Tartrate monohydrate

Tartrate monohydrate

Katalognummer: B8800577
Molekulargewicht: 168.10 g/mol
InChI-Schlüssel: UUDLQDCYDSATCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tartrate monohydrate is a useful research compound. Its molecular formula is C4H8O7 and its molecular weight is 168.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Muscle Protein Synthesis

Recent studies have shown that L-carnitine tartrate, a derivative of tartrate monohydrate, can significantly enhance muscle protein synthesis when combined with creatine monohydrate. In a study involving primary human myoblasts, the combination of low doses of L-carnitine tartrate (50 µM) and creatine (0.5 µM) led to increased phosphorylation of AKT and RPS6, key proteins involved in anabolic signaling pathways . This suggests a synergistic effect that could be beneficial for muscle recovery and growth.

Table 1: Effects of L-Carnitine Tartrate and Creatine on Protein Synthesis

Compound Combinationp-AKTp-RPS6
L-Carnitine (50 µM) + Creatine (0.5 µM)1.65 (0.50) p < 0.051.39 (0.41) p < 0.05
L-Carnitine (50 µM) + Creatine (5 µM)1.37 (0.28) p < 0.051.41 (0.53) p < 0.10

This data indicates that the combination can effectively enhance muscle protein synthesis, making it relevant for athletes and individuals engaged in resistance training.

1.2 Gastrointestinal Health

This compound has been identified as a substrate for fermentation by colonic bacteria, leading to the production of short-chain fatty acids (SCFAs), which are beneficial for gut health . The rapid metabolism of L-tartrate suggests its potential role in promoting a healthy gut microbiome.

Pharmaceutical Applications

2.1 Drug Formulation

This compound is used in pharmaceutical formulations due to its ability to form stable complexes with various drugs, enhancing their solubility and bioavailability. For instance, morpholin-4-ium hydrogen L-tartrate monohydrate has been studied for its crystal structure and potential applications in drug delivery systems . The formation of hydrogen bonds within the crystal lattice can improve the stability of active pharmaceutical ingredients.

2.2 Antioxidant Properties

Research indicates that tartrates exhibit antioxidant properties, which can be leveraged in developing supplements aimed at reducing oxidative stress in various medical conditions, including diabetes and cardiovascular diseases . This application highlights the compound's potential in preventive healthcare strategies.

Materials Science Applications

3.1 Crystal Growth Studies

This compound is significant in materials science for its role in crystal growth studies. The compound has been utilized to grow ferroelectric single crystals that exhibit unique electrical properties due to their molecular structure . These materials are essential for developing advanced electronic devices.

Table 2: Properties of Ferroelectric Crystals Derived from this compound

PropertyValue
Dielectric ConstantHigh
Ferroelectric TransitionPresent
ApplicationElectronic Devices

This application underscores the importance of this compound in advancing technology through novel material development.

Eigenschaften

Molekularformel

C4H8O7

Molekulargewicht

168.10 g/mol

IUPAC-Name

2,3-dihydroxybutanedioic acid;hydrate

InChI

InChI=1S/C4H6O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);1H2

InChI-Schlüssel

UUDLQDCYDSATCH-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(=O)O)O)(C(=O)O)O.O

Dichte

Relative density (water = 1): 1.79

Flammpunkt

210 °C o.c.

melting_point

206 °C

Physikalische Beschreibung

Dry Powder
White solid;  [ICSC] Colorless or white odorless solid;  [JECFA] White odorless crystalline powder;  [Acros Organics MSDS]
WHITE CRYSTALLINE POWDER.

Löslichkeit

Solubility in water, g/100ml at 20 °C: 20.6

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

A 46.5 g-quantity of the above compound (free base) is dissolved in 200 ml of ethanol, and a solution of 15 g of L-tartaric acid in 200 ml of water is added to the ethanol solution. The resulting mixture is allowed to stand at room temperature. The crystals thus precipitated are recrystallized three times from ethanol-water (6:4) to give tartrate monohydrate as colorless prisms. The tartrate monohydrate is treated with an aqueous solution of sodium bicarbonate to give (-)-1-[5-(4-fluorophenyl)-4,5-dihydroisoxazol-3-ylmethyl]-4-(5-chloro-2-oxo-1-benzimidazolinyl)piperidine. Melting point: 143°-145° C. [α]D25 : -108.8 (chloroform).
Quantity
15 g
Type
reactant
Reaction Step One
Name
ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

10.2 parts of 5-chloro-1-{1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one are converted into the (+)-2,3-dihydroxybutanedioate salt in 100 parts of water at reflux temperature. The solution is treated for 10 minutes with a mixture of 0.5 parts of activated charcoal and 0.2 parts of hyflo. The latter is filtered off over hyflo and the filtrate is cooled till an oily precipitate is formed. The oily product solidifies upon heating for a while. The whole is allowed to cool to room temperature and stirred for 3 hours at this temperature. The product is filtered off, washed with water and dried in vacuo for 18 hours at 60° C, yielding 10.24 parts (85.3%) of 5-chloro-1-{1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one hemi-[R-(R*,R*)](+)-2,3-dihydroxybutanedioate hydrate; mp. 184.1° C; [α] = + 5.13° (c = 1% CH3OH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.